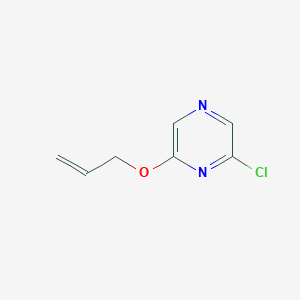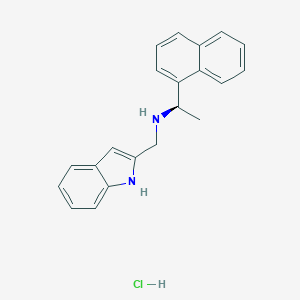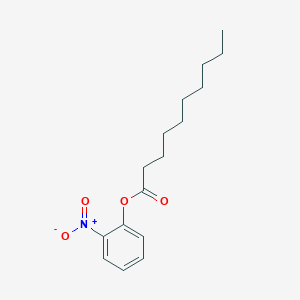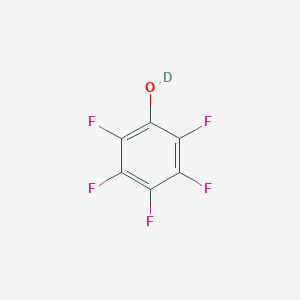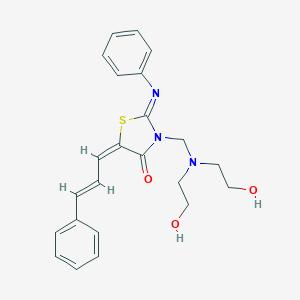
3-((Bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BHCT and has been found to possess unique properties that make it an attractive candidate for use in various research fields.
Wirkmechanismus
The mechanism of action of BHCT is not fully understood. However, studies have suggested that BHCT may exert its anti-cancer and antimicrobial effects by inducing apoptosis, inhibiting cell proliferation, and disrupting bacterial cell walls.
Biochemische Und Physiologische Effekte
BHCT has been found to have a number of biochemical and physiological effects. Studies have shown that BHCT can induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. BHCT has also been found to possess antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BHCT has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. BHCT is also stable under a wide range of conditions, making it a versatile compound that can be used in a variety of experimental settings. However, one limitation of BHCT is that its mechanism of action is not fully understood, which may limit its potential applications in certain research fields.
Zukünftige Richtungen
There are a number of future directions for research on BHCT. One potential direction is to further investigate its anti-cancer properties and explore its potential use in cancer treatment. Another direction is to explore its antimicrobial properties and investigate its potential use in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of BHCT and its potential applications in other research fields.
Synthesemethoden
BHCT can be synthesized by reacting 2-aminothiazole with bis(2-chloroethyl)amine to form 2-(2-chloroethylamino)thiazole. The resulting compound is then reacted with cinnamaldehyde and phenylhydrazine to form BHCT. The synthesis of BHCT is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
BHCT has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of BHCT is in the field of cancer research. Studies have shown that BHCT possesses potent anti-cancer properties, making it a potential candidate for use in cancer treatment. BHCT has also been found to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
104123-90-2 |
|---|---|
Produktname |
3-((Bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Molekularformel |
C23H25N3O3S |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
(5E)-3-[[bis(2-hydroxyethyl)amino]methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3O3S/c27-16-14-25(15-17-28)18-26-22(29)21(13-7-10-19-8-3-1-4-9-19)30-23(26)24-20-11-5-2-6-12-20/h1-13,27-28H,14-18H2/b10-7+,21-13+,24-23? |
InChI-Schlüssel |
YYGHIWLYOZBFEA-MWPAKKNCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CN(CCO)CCO |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CN(CCO)CCO |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CN(CCO)CCO |
Synonyme |
4-Thiazolidinone, 3-((bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene -2-(phenylimino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



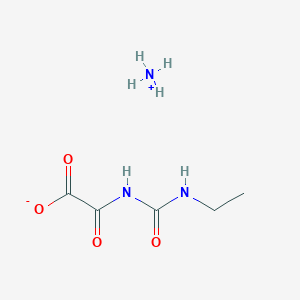
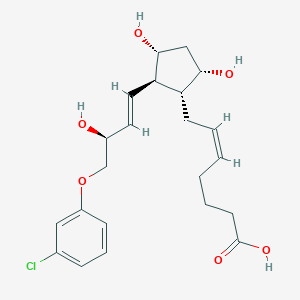
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
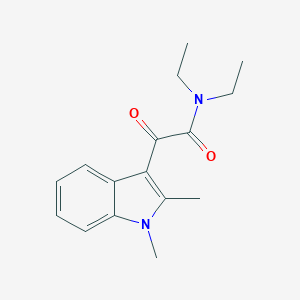
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)
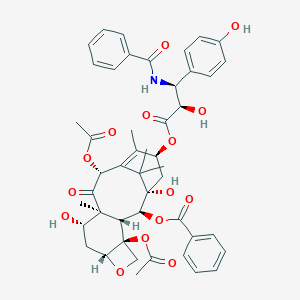
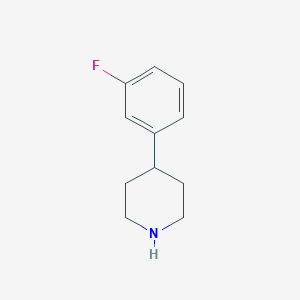
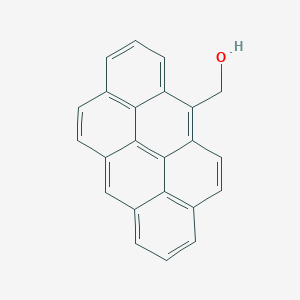
![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)
